molecular formula C9H16N2 B1425448 2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole CAS No. 1697159-20-8

2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No. B1425448
M. Wt: 152.24 g/mol
InChI Key: UNEIMBQVVLTHGX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole is a chemical compound. It belongs to the group of pyrroles, which are heterocyclic compounds .


Synthesis Analysis

The synthesis of octahydropyrrolo[3,4-c]pyrroles involves thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . N-Phthalimidoaziridines were synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments. These were then heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .


Molecular Structure Analysis

The molecular formula of 2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole is C12H20N2.


Chemical Reactions Analysis

The classical heterocyclic name reactions of pyrrole derivatives were discovered in late 19th and early 20th centuries . These reactions have been gaining popularity among heterocyclic chemists due to the application of modern organic chemistry techniques .


Physical And Chemical Properties Analysis

2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole is a yellow solid with a molecular weight of 192.31g/mol. The melting point of this compound is 167-169 degrees Celsius. The solubility of this compound in water is very low.

Scientific Research Applications

Synthesis and Chemical Transformations

The compound 2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole and its derivatives are central to various synthetic methodologies aimed at constructing complex molecular structures. These methodologies leverage the unique reactivity patterns of pyrrole-based compounds for creating diverse and functionally rich molecules.

  • Tandem Cyclization Techniques : A notable method involves the tandem 1,3-addition/5-endo-dig cyclization of 1-(1-alkynyl)cyclopropyl imines, offering a route to polysubstituted pyrroles. This process allows for the introduction of various functional groups into the pyrrole framework, enhancing the molecule's utility in further synthetic endeavors (Urbanaitė & Čikotienė, 2016).

  • Enantioselective Synthesis : The stereocontrolled synthesis of octahydropyrrolo[3,4-b]pyrroles through intramolecular [3 + 2] dipolar cycloaddition demonstrates the ability to create chiral, enantiopure structures, essential for the development of bioactive compounds (Pedrosa et al., 2002).

  • Atroposelective Desymmetrization : Research has uncovered the Ag(I)-catalyzed atroposelective desymmetrization of N-arylmaleimide, leading to enantioenriched octahydropyrrolo[3,4-c]pyrrole derivatives. This process not only showcases the compound's versatility in stereoselective synthesis but also its potential in generating biologically relevant molecules with high enantiopurity (Liu et al., 2016).

Biological and Material Applications

  • Biological Activity : Octahydropyrrolo[3,4-c]pyrrole derivatives have been investigated for their biological activity, particularly as inhibitors of apoptosis proteins (IAP) antagonists. These compounds exhibit promising bioactivity, including growth inhibition in breast cancer cells, highlighting their potential as therapeutic agents (Asano et al., 2013).

  • Luminescent Polymers : The incorporation of pyrrolo[3,4-c]pyrrole-1,4-dione units into polymers results in materials with high luminescence and quantum yields. These properties make such polymers attractive for applications in optoelectronic devices and as materials for fluorescence-based sensors (Zhang & Tieke, 2008).

  • Metal Complex Formation : Octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives have been synthesized and characterized for their ability to form complexes with Pt(II) and Ni(II). These complexes demonstrate potential for catalytic applications and as materials with unique electronic properties (Gemili et al., 2017).

Future Directions

The broad synthetic potential of the classical heterocyclic name reactions of pyrrole derivatives is now accessible due to recent advancements in the field of organic chemistry . This suggests that there could be future research and development opportunities in this area.

properties

IUPAC Name

5-cyclopropyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-9(1)11-5-7-3-10-4-8(7)6-11/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEIMBQVVLTHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CNCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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